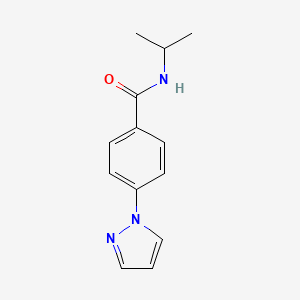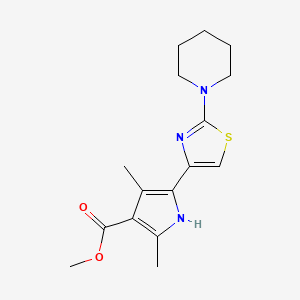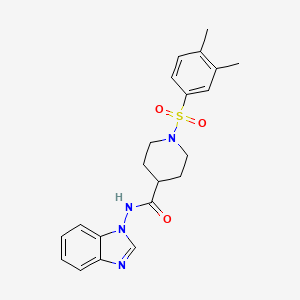
N-(benzimidazol-1-yl)-1-(3,4-dimethylphenyl)sulfonylpiperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(benzimidazol-1-yl)-1-(3,4-dimethylphenyl)sulfonylpiperidine-4-carboxamide, also known as BZP, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. BZP is a piperazine derivative with a unique chemical structure that makes it an interesting target for drug development.
Wirkmechanismus
The mechanism of action of N-(benzimidazol-1-yl)-1-(3,4-dimethylphenyl)sulfonylpiperidine-4-carboxamide is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in various cellular processes. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, transcription, and repair. This compound has also been shown to inhibit the activity of histone deacetylases, enzymes involved in gene expression regulation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. In neurology, this compound has been shown to increase the levels of dopamine, a neurotransmitter involved in the regulation of movement and mood. This compound has also been shown to modulate the immune response by regulating the production of cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-(benzimidazol-1-yl)-1-(3,4-dimethylphenyl)sulfonylpiperidine-4-carboxamide has several advantages as a research tool. Its unique chemical structure makes it an interesting target for drug development. This compound has been shown to have anti-cancer properties, making it a potential therapeutic agent for cancer treatment. This compound has also been shown to have immunomodulatory effects, making it a potential therapeutic agent for autoimmune diseases. However, the use of this compound in lab experiments is limited by its complex synthesis method and the lack of understanding of its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of N-(benzimidazol-1-yl)-1-(3,4-dimethylphenyl)sulfonylpiperidine-4-carboxamide. In cancer research, further studies are needed to determine the specific mechanism of action of this compound and its potential use in cancer treatment. In neurology, further studies are needed to determine the potential use of this compound in the treatment of Parkinson's disease and other neurological disorders. In immunology, further studies are needed to determine the potential use of this compound in the treatment of autoimmune diseases. Overall, the study of this compound has the potential to lead to the development of novel therapeutic agents for various diseases.
Synthesemethoden
The synthesis of N-(benzimidazol-1-yl)-1-(3,4-dimethylphenyl)sulfonylpiperidine-4-carboxamide involves the reaction of 1-(3,4-dimethylphenyl)piperazine with benzimidazole-1-carboxylic acid and sulfonyl chloride. The resulting compound is then purified using column chromatography to obtain the final product. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N-(benzimidazol-1-yl)-1-(3,4-dimethylphenyl)sulfonylpiperidine-4-carboxamide has been studied for its potential therapeutic applications in various fields, including cancer research, neurology, and immunology. This compound has been shown to have anti-cancer properties by inhibiting the growth of cancer cells in vitro. In neurology, this compound has been studied for its potential use in the treatment of Parkinson's disease. This compound has also been shown to have immunomodulatory effects, making it a potential therapeutic agent for autoimmune diseases.
Eigenschaften
IUPAC Name |
N-(benzimidazol-1-yl)-1-(3,4-dimethylphenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S/c1-15-7-8-18(13-16(15)2)29(27,28)24-11-9-17(10-12-24)21(26)23-25-14-22-19-5-3-4-6-20(19)25/h3-8,13-14,17H,9-12H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMACHOFHOPPKQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NN3C=NC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-dichloro-N-[2-[[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]amino]-2-oxoethyl]benzamide](/img/structure/B7463017.png)
![N-(5-methyl-1,2-oxazol-3-yl)-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridine-1-carboxamide](/img/structure/B7463019.png)
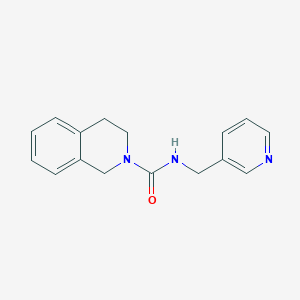
![6-(4-Methylsulfanylphenoxy)tetrazolo[1,5-b]pyridazine](/img/structure/B7463026.png)
![[2-(4-Ethoxyphenyl)pyrrolidin-1-yl]-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]methanone](/img/structure/B7463033.png)
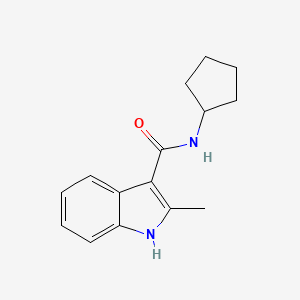
![2-[[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]amino]butan-1-ol](/img/structure/B7463038.png)
![4-(3-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B7463046.png)
![N-propan-2-yl-1-[4-[(thieno[2,3-d]pyrimidin-4-ylamino)methyl]phenyl]methanesulfonamide](/img/structure/B7463050.png)
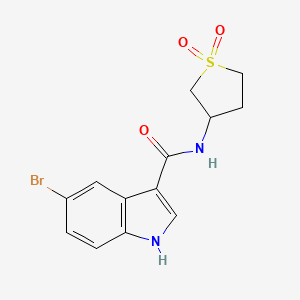
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2-methylbenzamide](/img/structure/B7463072.png)
![N-[3-(dimethylsulfamoyl)phenyl]-2-(6-thiophen-2-ylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide](/img/structure/B7463083.png)
